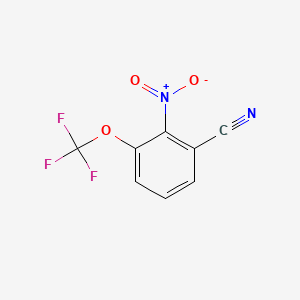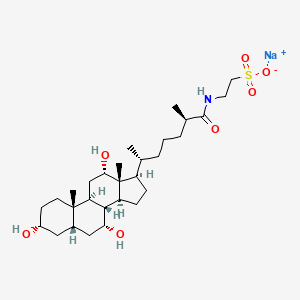
N,3-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and the benzene ring is substituted with a methyl group at the third position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N,3-dimethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Another method involves the use of dimethyl ether as the methylating agent. The reaction conditions typically require elevated temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves the continuous flow process, where aniline and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the alkylation process. The product is subsequently purified through distillation and crystallization techniques to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid and halogens are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro and halogenated derivatives.
科学的研究の応用
N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be monitored and analyzed. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, influencing the activity of enzymes and other biomolecules.
類似化合物との比較
Similar Compounds
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
3-chloro-N,N-dimethylaniline: A derivative with a chlorine atom substituted at the third position of the benzene ring.
N,N-diethylaniline: A derivative with ethyl groups instead of methyl groups attached to the nitrogen atom.
Uniqueness
N,3-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position of the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various chemical and industrial applications .
特性
分子式 |
C8H12ClN |
|---|---|
分子量 |
157.64 g/mol |
IUPAC名 |
N,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-3-5-8(6-7)9-2;/h3-6,9H,1-2H3;1H |
InChIキー |
JZEFNFPACZTLOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


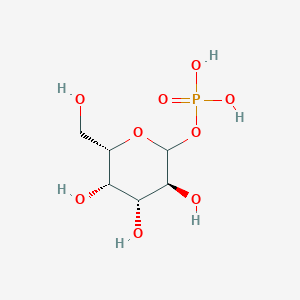
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
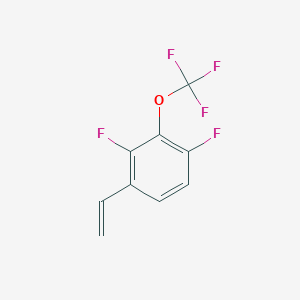
![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

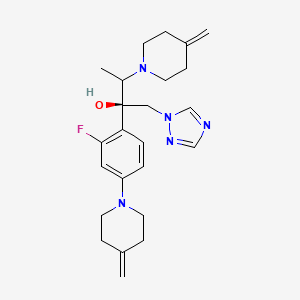
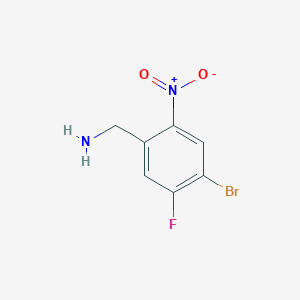
![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)
